Rac Didemethyl Citalopram Hydrochloride is a chemical compound that serves as a metabolite of Citalopram, a widely used antidepressant. It is classified under the category of selective serotonin reuptake inhibitors (SSRIs), which are primarily utilized in the treatment of depression and anxiety disorders. The compound is recognized for its role in inhibiting serotonin uptake, thereby enhancing serotonin levels in the brain, which is crucial for mood regulation.
The compound can be sourced from various chemical suppliers and is available in different forms, including neat and labeled isotopes. The unlabelled version has a CAS number of 1189694-81-2, while the deuterated form, rac Didemethyl Citalopram-d6 Hydrochloride, has a CAS number of 1189865-88-0. Both variants are utilized in research and pharmaceutical applications.
Rac Didemethyl Citalopram Hydrochloride belongs to several classifications:
The synthesis of Rac Didemethyl Citalopram Hydrochloride typically involves multi-step chemical reactions that modify the structure of Citalopram. The synthesis can be achieved through:
The synthesis process requires careful control of reaction conditions including temperature, solvent selection, and reaction time to ensure high yields and purity levels. The final product must be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular formula for Rac Didemethyl Citalopram Hydrochloride is , with a molecular weight of approximately 332.8 g/mol. The structure features:
Rac Didemethyl Citalopram Hydrochloride can undergo various chemical reactions typical for amines and aromatic compounds, including:
These reactions are significant for modifying the compound for research purposes or developing new derivatives with potentially enhanced pharmacological properties.
Rac Didemethyl Citalopram Hydrochloride exerts its effects primarily through the inhibition of serotonin reuptake at synaptic junctions in the brain. By blocking the serotonin transporter (SERT), it increases the availability of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Research indicates that this mechanism contributes to its antidepressant effects, making it effective in treating major depressive disorder and anxiety disorders. The efficacy is often assessed through clinical trials measuring changes in standardized depression rating scales.
Purity levels are typically above 95%, ensuring that the compound is suitable for research and pharmaceutical applications. Storage conditions generally recommend temperatures around 4°C for optimal stability.
Rac Didemethyl Citalopram Hydrochloride finds applications primarily in scientific research:
rac Didemethyl Citalopram Hydrochloride (CAS 1189694-81-2) is a tertiary amine metabolite of the antidepressant citalopram. Its molecular formula is C₁₈H₁₇FN₂O·HCl, with a molecular weight of 332.80 g/mol [1] [7]. The "rac" prefix denotes its racemic nature, comprising equal parts R- and S-enantiomers. This differs from the parent drug citalopram, which contains a chiral center but was initially marketed as a racemate. The core structure retains citalopram’s 4-fluorophenyl and phthalane groups but lacks the N-methyl moiety, resulting in a primary amine group on the alkyl side chain [5] [7]. Key structural features include:
Table 1: Structural Specifications
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride |
| SMILES | Cl.NCCCC1(OCc2cc(ccc12)C#N)c3ccc(F)cc3 |
| Chiral Centers | 1 (racemic mixture) |
| InChI Key | InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H |
This compound exhibits limited water solubility but dissolves moderately in organic solvents like chloroform, DMSO, and methanol [7]. Its solid form is hygroscopic, requiring storage under inert conditions at 2–8°C to prevent decomposition [3] [5]. Key stability concerns include:
Crystallographic data remains limited, though X-ray studies suggest a salt bridge between the protonated amine and chloride ion, stabilizing the solid-state structure [7].
Table 2: Physicochemical Profile
| Property | Characteristics |
|---|---|
| Solubility | Chloroform (slight), DMSO (slight), Methanol (slight) |
| Storage Conditions | 2–8°C; inert atmosphere (argon/nitrogen) |
| Stability | Hygroscopic; degrades under UV light |
| Purity Specifications | >95% (HPLC) |
Metabolic Pathway Context:rac Didemethyl Citalopram Hydrochloride (didesmethylcitalopram) is generated via two-step demethylation of citalopram:
Functional Differences from Citalopram:
Position Among Metabolites:
Deuterated Analog:A deuterium-labeled version (rac Didemethyl Citalopram-d₆ Hydrochloride, CAS 1189865-88-0) features six deuterium atoms at the propylamine side chain. Its molecular weight is 338.84 g/mol (C₁₈H₁₂D₆ClFN₂O), and it serves as an internal standard in mass spectrometry to avoid signal interference during metabolite quantification [3] [4].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: